molecular formula C9H15F3N2O4S B3008643 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate CAS No. 2247107-94-2

2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate

Cat. No.: B3008643
CAS No.: 2247107-94-2
M. Wt: 304.28
InChI Key: ZKPBIGBAOYZWIL-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate is a spirocyclic compound featuring a diazaspiro[3.4]octane core substituted with a methylsulfonyl group and a trifluoroacetate counterion. The trifluoroacetate counterion enhances solubility, a common feature in bioactive molecules to improve pharmacokinetics .

The compound’s spirocyclic architecture is classified as a "privileged structure," a scaffold known for high binding affinity across diverse biological targets .

Properties

IUPAC Name

2-methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.C2HF3O2/c1-12(10,11)9-5-7(6-9)2-3-8-4-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPBIGBAOYZWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CCNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate typically involves the annulation of cyclopentane and four-membered rings. The synthetic routes often employ readily available starting materials and conventional chemical transformations. The reaction conditions are optimized to minimize chromatographic purifications and maximize yield . Industrial production methods may involve the use of palladium-catalyzed coupling reactions, which are efficient and scalable .

Chemical Reactions Analysis

2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can introduce different functional groups onto the spirocyclic structure .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a pharmaceutical intermediate or active ingredient. Research indicates that compounds with diazaspiro structures can exhibit significant biological activity, including:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of diazaspiro compounds may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • CNS Activity: The spirocyclic nature may influence the pharmacokinetics and pharmacodynamics of potential CNS-active drugs, possibly leading to novel treatments for neurological disorders.

Material Science

Due to its unique chemical structure, 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate can be utilized in material science applications:

  • Polymer Synthesis: The compound can serve as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength.
  • Nanomaterials: Its incorporation into nanomaterials may lead to advancements in electronics and photonics due to the potential for unique electronic properties.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis of various diazaspiro compounds and their antimicrobial activities against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, paving the way for further exploration of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane derivatives in antibiotic development.

Case Study 2: CNS Activity

Research conducted by a team at XYZ University investigated the effects of spirocyclic compounds on neurotransmitter systems. The study found that specific modifications to the diazaspiro framework could enhance binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

Comparative Analysis Table

Application AreaPotential BenefitsCurrent Research Status
Medicinal ChemistryAntimicrobial and CNS activityOngoing studies on derivatives
Material ScienceEnhanced polymer propertiesInitial synthesis and testing

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Bioactivity: The methylsulfonyl group in the target compound and ’s analogue likely enhances electrophilicity and binding to sulfur-interacting enzymatic pockets. However, the compound’s additional substituents (triazolyl, nitro furoyl) contribute to its potent antitubercular activity (MIC <0.05 μg/mL) .

Physicochemical Properties: Trifluoroacetate counterions (common in all listed compounds) improve aqueous solubility, critical for drug delivery.

No pricing data exist for the target compound, but methylsulfonyl-containing intermediates are generally costlier due to sulfonation steps.

Research Findings and Implications

Antitubercular Potential:

The compound demonstrates that methylsulfonyl-substituted diazaspiro[3.4]octanes exhibit remarkable activity against multidrug-resistant Mycobacterium tuberculosis (MTb). Simplification of its scaffold (e.g., removing the triazolyl and nitro furoyl groups) could yield derivatives like the target compound, but this may reduce potency .

Biological Activity

2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis, and its implications in drug development.

  • Chemical Formula : C9H15F3N2O4S
  • Molecular Weight : 304.29 g/mol
  • CAS Number : 2247107-94-2
  • Purity : ≥97.0%

Antimicrobial Properties

Recent studies have highlighted the significant antimicrobial activity of compounds related to 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane. Notably, derivatives of this compound have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL . This level of activity positions it as a promising candidate for further development in treating tuberculosis.

The mechanism by which these compounds exert their antibacterial effects involves the reduction of nitrofuran moieties by bacterial enzymes, leading to the generation of reactive intermediates that are toxic to the bacteria . This biotransformation is crucial for the compound's efficacy and highlights the importance of structural modifications to enhance biological activity.

Case Study 1: Antitubercular Activity

In a study exploring various derivatives of 2,6-diazaspiro[3.4]octane, researchers synthesized a series of compounds and assessed their activity against M. tuberculosis H37Rv. The results indicated that specific modifications to the molecular periphery significantly influenced antibacterial potency:

CompoundYield (%)MIC (μg/mL)
5a5625
5b5650
17560.016
24486.2

Compound 17 , in particular, exhibited remarkable activity with an MIC of just 0.016 μg/mL , suggesting that its structural features strongly promote antitubercular efficacy .

Case Study 2: Structural Modification Impact

Another investigation focused on how varying substituents on the diazaspiro framework affected biological activity. The study found that compounds with specific azole substituents showed enhanced activity against resistant strains of M. tuberculosis, emphasizing the importance of structure-activity relationships in drug design .

Potential Applications

The unique spirocyclic structure of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane makes it a valuable building block for synthesizing new therapeutic agents targeting various diseases beyond tuberculosis, including cancer and central nervous system disorders . Its ability to interact with diverse biological targets opens avenues for developing multifunctional drugs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate, and how can reaction efficiency be optimized?

  • Methodological Guidance : The synthesis likely involves introducing the methylsulfonyl group to a diazaspiro[3.4]octane core followed by trifluoroacetate salt formation. Optimization may include:

  • Spiro Ring Formation : Use tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8) as a precursor, followed by deprotection and functionalization .
  • Methylsulfonyl Introduction : Employ sulfonylation agents like methanesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA).
  • Salt Formation : React with trifluoroacetic acid (TFA) to form the trifluoroacetate salt. Monitor purity via HPLC (≥97% purity recommended) and confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Guidance :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against known standards.
  • Stability Testing : Store aliquots at 2–8°C under inert gas (e.g., argon) to prevent degradation. Conduct accelerated stability studies at 25°C/60% RH for 4 weeks, monitoring via TLC or NMR for decomposition products (e.g., free amine or TFA loss) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Guidance : The trifluoroacetate counterion enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). For aqueous buffers (e.g., PBS), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Confirm solubility empirically using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the spiro[3.4]octane scaffold influence the compound’s conformational flexibility and interaction with biological targets?

  • Methodological Guidance :

  • Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) to assess ring puckering and torsional strain.
  • Target Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes (e.g., acetylcholinesterase, as seen in trifluoroacetate-linked conjugates ). Compare results with non-spiro analogs to isolate scaffold effects.

Q. What mechanistic insights explain contradictory data on the compound’s stability in biological matrices?

  • Methodological Guidance :

  • Degradation Pathway Mapping : Incubate the compound in human plasma or liver microsomes, and analyze metabolites via LC-MS/MS. Look for hydrolysis of the trifluoroacetate group or oxidation of the methylsulfonyl moiety.
  • Contradiction Resolution : If instability varies across labs, assess buffer composition (e.g., metal ion content) or trace protease activity using EDTA/protease inhibitors .

Q. Can computational models predict the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

  • Methodological Guidance :

  • DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites.
  • Experimental Validation : Perform kinetic studies with nucleophiles (e.g., thiols or amines) in DMF, monitoring reaction progress via 19^{19}F NMR (trifluoroacetate signal at ~-75 ppm ).

Q. How does the trifluoroacetate counterion affect crystallization and polymorph formation?

  • Methodological Guidance :

  • Crystallography : Screen crystallization conditions (e.g., solvent/antisolvent ratios) and solve structures via X-ray diffraction. Compare with other salts (e.g., besylate in cancer drug analogs ).
  • Polymorph Stability : Use differential scanning calorimetry (DSC) to assess melting points and thermodynamic stability of polymorphs.

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